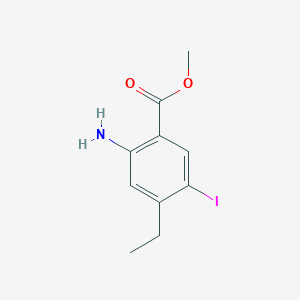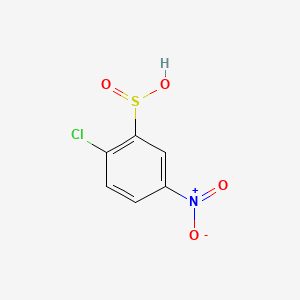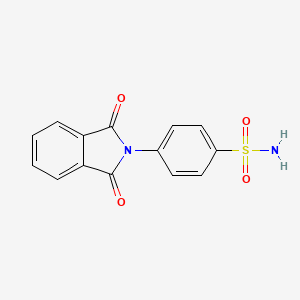![molecular formula C9H9FN6 B8803981 (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE](/img/structure/B8803981.png)
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE is a chemical compound with the molecular formula C9H9FN6. . The compound is characterized by the presence of a fluorophenyl group attached to a hydrazinylidene-pyrazole core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE typically involves the reaction of 3-fluorophenylhydrazine with pyrazole-3,5-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require the use of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or hydrazines .
Aplicaciones Científicas De Investigación
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-[(4-Fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine
Uniqueness
(4Z)-4-[2-(3-FLUOROPHENYL)HYDRAZIN-1-YLIDENE]-5-IMINO-4,5-DIHYDRO-1H-PYRAZOL-3-AMINE is unique due to the specific positioning of the fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H9FN6 |
|---|---|
Peso molecular |
220.21 g/mol |
Nombre IUPAC |
4-[(3-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H9FN6/c10-5-2-1-3-6(4-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Clave InChI |
IIMNZOCCIUNMSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N=NC2=C(NN=C2N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyridinecarbonitrile, 2-[(phenylmethyl)thio]-](/img/structure/B8803911.png)



![3-(1h-Pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803948.png)




![2,3,6-Trimethylimidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B8803997.png)



